![molecular formula C13H13ClF3NO4 B171286 Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate CAS No. 172527-71-8](/img/structure/B171286.png)
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate
説明
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is a chemical compound with the molecular formula C13H13ClF3NO4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is characterized by the presence of a pyridinyl group attached to a malonate group. The pyridinyl group contains a trifluoromethyl group and a chlorine atom .Physical And Chemical Properties Analysis
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate has a density of 1.4±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a flash point of 154.8±26.5 °C . It has a molar refractivity of 70.5±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 251.2±3.0 cm3 .科学的研究の応用
Chemical Properties and Applications
Development of Pesticides and Their Impact : Studies have explored the effects of chemicals like chlorpyrifos and cypermethrin, highlighting their developmental and lung toxicity in animal models. This suggests a broader research interest in the environmental and health impacts of chemically similar pesticides (Shaikh & Sethi, 2020).
Neurotoxic Potential Assessment : Research assessing the neurotoxic potential of organophosphorus compounds, including chlorpyrifos, underlines the critical examination of chemical effects on neurological health, which could parallel investigations into similar compounds (Richardson, 1995).
Chemistry and Properties of Related Compounds : The variability in chemistry and properties of pyridine-containing compounds and their complexes points to the diverse applications and potential of these chemicals in various scientific fields, including pharmaceuticals and materials science (Boča, Jameson, & Linert, 2011).
Research Directions and Methodologies
Photodynamic Therapy Enhancement : Research into improving the clinical outcomes of photodynamic therapy by enhancing protoporphyrin IX accumulation suggests a medical application avenue for compounds that interact with cellular pathways (Gerritsen et al., 2008).
Microbial Degradation and Environmental Impact : Investigations into the microbial degradation of pesticides and their metabolites, such as chlorpyrifos and TCP, highlight the environmental significance and potential bioremediation applications of understanding and managing chemical pollutants (Bose, Kumar, & Vo, 2021).
Safety And Hazards
The safety data sheet for Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation when handling the compound . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .
特性
IUPAC Name |
diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPNAVYQHJYROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378858 | |
| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
CAS RN |
172527-71-8 | |
| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

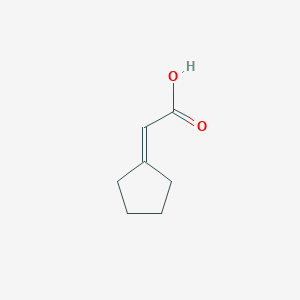
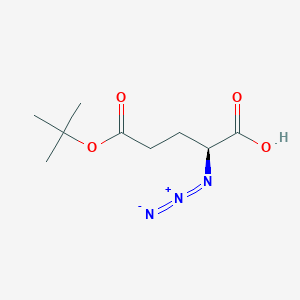
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
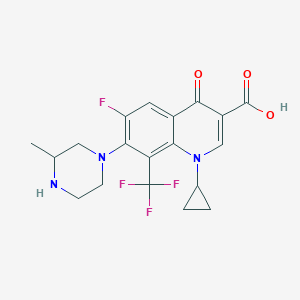


![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
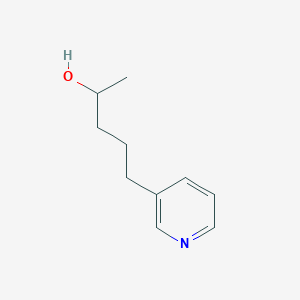
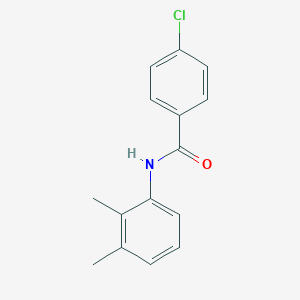
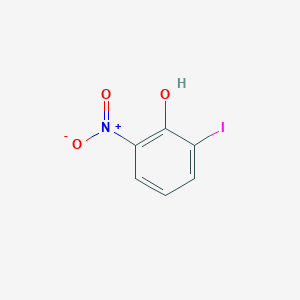
![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
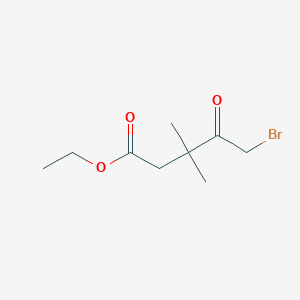
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)
